molecular formula C11H14Cl2O3Si B14691559 Trimethylsilyl (2,4-dichlorophenoxy)acetate CAS No. 34113-76-3

Trimethylsilyl (2,4-dichlorophenoxy)acetate

Cat. No.: B14691559
CAS No.: 34113-76-3
M. Wt: 293.21 g/mol
InChI Key: XVEDRBSWMMRXSA-UHFFFAOYSA-N
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Description

Trimethylsilyl (2,4-dichlorophenoxy)acetate is a chemical compound with the molecular formula C11H14Cl2O3Si and a molecular weight of 293.219. It is a derivative of 2,4-dichlorophenoxyacetic acid, where the carboxyl group is protected by a trimethylsilyl group. This compound is often used in organic synthesis and analytical chemistry due to its stability and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Trimethylsilyl (2,4-dichlorophenoxy)acetate can be synthesized through the reaction of 2,4-dichlorophenoxyacetic acid with trimethylsilyl chloride in the presence of a base such as pyridine or triethylamine. The reaction typically occurs at room temperature and yields the desired product after purification.

Industrial Production Methods

In an industrial setting, the synthesis of this compound follows a similar route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors and continuous monitoring of reaction parameters to maintain consistency.

Chemical Reactions Analysis

Types of Reactions

Trimethylsilyl (2,4-dichlorophenoxy)acetate undergoes various chemical reactions, including:

    Hydrolysis: The trimethylsilyl group can be hydrolyzed under acidic or basic conditions to yield 2,4-dichlorophenoxyacetic acid.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the trimethylsilyl group is replaced by other nucleophiles.

    Oxidation and Reduction: Although less common, the compound can undergo oxidation and reduction reactions under specific conditions.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic aqueous solutions.

    Substitution: Nucleophiles such as halides, amines, or alcohols in the presence of a catalyst.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride.

Major Products Formed

    Hydrolysis: 2,4-dichlorophenoxyacetic acid.

    Substitution: Various substituted phenoxyacetic acid derivatives.

    Oxidation and Reduction: Corresponding oxidized or reduced products depending on the reagents used.

Scientific Research Applications

Trimethylsilyl (2,4-dichlorophenoxy)acetate is widely used in scientific research due to its versatility:

    Chemistry: It is used as a protecting group for carboxylic acids in organic synthesis, facilitating the formation of complex molecules.

    Biology: The compound is used in the synthesis of biologically active molecules, including herbicides and plant growth regulators.

    Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of trimethylsilyl (2,4-dichlorophenoxy)acetate involves the protection of the carboxyl group by the trimethylsilyl group. This protection prevents unwanted reactions at the carboxyl site, allowing for selective reactions at other functional groups. The trimethylsilyl group can be removed under specific conditions, revealing the carboxyl group for further reactions.

Comparison with Similar Compounds

Similar Compounds

  • Trimethylsilyl acetate
  • Trimethylsilyl propionate
  • Trimethylsilyl butyrate

Uniqueness

Trimethylsilyl (2,4-dichlorophenoxy)acetate is unique due to the presence of the 2,4-dichlorophenoxy group, which imparts specific chemical properties and reactivity. This makes it particularly useful in the synthesis of herbicides and other agrochemicals, distinguishing it from other trimethylsilyl esters.

Properties

CAS No.

34113-76-3

Molecular Formula

C11H14Cl2O3Si

Molecular Weight

293.21 g/mol

IUPAC Name

trimethylsilyl 2-(2,4-dichlorophenoxy)acetate

InChI

InChI=1S/C11H14Cl2O3Si/c1-17(2,3)16-11(14)7-15-10-5-4-8(12)6-9(10)13/h4-6H,7H2,1-3H3

InChI Key

XVEDRBSWMMRXSA-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(C)OC(=O)COC1=C(C=C(C=C1)Cl)Cl

Origin of Product

United States

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